molecular formula C7H6BrClFNO2 B1379501 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride CAS No. 1637774-84-5

6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride

Cat. No.: B1379501
CAS No.: 1637774-84-5
M. Wt: 270.48 g/mol
InChI Key: JGFMHMTUPPGBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride (CAS 1637774-84-5) is a high-purity chemical building block for research and development. This compound has a molecular formula of C7H6BrClFNO2 and a molecular weight of 270.48 . It features both an aromatic amine and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. The strategic placement of the bromo and fluoro substituents on the benzoic acid ring offers multiple sites for selective chemical modifications, such as metal-catalyzed cross-couplings and nucleophilic substitutions. This makes it a valuable precursor in pharmaceutical research for the development of active compounds, including potential applications in catalytic asymmetric synthesis as explored in related chemical frameworks . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. For further specifications, including the complete SMILES string (O=C(O)C1=C(N)C=CC(Br)=C1F.[H]Cl) and storage recommendations, please consult the available safety data sheets .

Properties

IUPAC Name

6-amino-3-bromo-2-fluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2.ClH/c8-3-1-2-4(10)5(6(3)9)7(11)12;/h1-2H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFMHMTUPPGBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Representative Data Table for Reaction Parameters

Reaction Step Temperature Range Reagents Yield (%) Notes
Nitration -2 to 2°C Potassium nitrate + sulfuric acid 98.8% purity Ensures regioselectivity
Nitro-reduction 85–100°C Iron powder + ammonium chloride 95% High conversion efficiency
Bromination 0–5°C N-bromo-succinimide 90% Precise control to avoid overbromination
Diazotization & Hydrolysis -5 to 5°C Sodium nitrite, sodium hypophosphite 85–90% Final step to produce benzoic acid hydrochloride

Industrial Optimization and Purification

For large-scale synthesis, process parameters are optimized to reduce costs and improve yields:

Purification Data

Method Solvent Purity Achieved Remarks
Crystallization Ethanol/water >98% Standard purification step
Recrystallization Ethanol >99% Used for high-purity requirements

Research Findings and Data Analysis

Recent research indicates that the synthesis route involving nitration, reduction, bromination, and diazotization is highly effective, with yields around 16.9% overall, considering the multiple steps involved. The process's efficiency hinges on precise temperature control, reagent ratios, and reaction times.

Key Findings:

  • The initial nitration step is highly regioselective, favoring the ortho position.
  • The reduction step employs iron powder, which is cost-effective and environmentally friendly.
  • Bromination with NBS is selective, preventing polybromination.
  • Diazotization followed by hydrolysis efficiently converts amino groups to carboxylic acids, completing the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

Pharmaceutical Chemistry

6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to undergo substitution reactions allows for the creation of complex organic molecules that can lead to new therapeutic agents.

Biochemical Pathway Studies

This compound is employed in studying biochemical pathways and enzyme interactions due to its reactive functional groups. It can act as an inhibitor for various enzymes, providing insights into metabolic processes.

Medicinal Chemistry

As an intermediate in drug synthesis, it is particularly useful in developing drugs targeting specific diseases. The presence of halogen atoms enhances its biological activity by modifying lipophilicity and reactivity.

Industrial Applications

In addition to its role in pharmaceuticals, this compound is utilized in the manufacture of dyes and pigments, demonstrating its versatility across different industries.

Antiparasitic Activity

A study indicated that halogenated benzoic acids could significantly inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. The introduction of fluorine at specific positions improved solubility and metabolic stability, enhancing antiparasitic activity.

Enzyme Interaction Studies

Research has shown that derivatives similar to 6-Amino-3-bromo-2-fluorobenzoic acid can inhibit ATPases involved in metabolic pathways, revealing potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino, bromo, and fluoro groups on the benzene ring allow it to participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4)
  • Molecular Formula : C₇H₄N₂FBr
  • Molecular Weight : 215.02 g/mol .
  • Key Differences : Replaces the carboxylic acid group (-COOH) with a nitrile (-CN).
  • Implications :
    • Solubility : The nitrile group reduces polarity compared to the carboxylic acid, likely decreasing water solubility.
    • Reactivity : The -CN group may serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acid).
3-(5-Amino-2,3-dimethoxyphenyl)propanoic Acid Hydrochloride
  • Key Differences: Features a propanoic acid chain (-CH₂CH₂COOH) and methoxy (-OCH₃) substituents.
  • Implications :
    • Increased alkyl chain length may enhance lipophilicity compared to the aromatic benzoic acid core of the target compound.

Hydrochloride Salts of Related Acids

Berberine Hydrochloride (CAS: 633-65-8)
  • Molecular Formula: C₂₀H₁₈ClNO₄
  • Molecular Weight : 371.81 g/mol .
  • Key Differences: A complex isoquinoline alkaloid with multiple aromatic rings.
  • Implications :
    • Applications : Unlike the target compound, berberine HCl is a bioactive molecule used directly as an antimicrobial or anti-inflammatory agent .
Nicardipine Hydrochloride
  • Key Differences : A dihydropyridine calcium channel blocker.
  • Implications :
    • Stability : Demonstrated acid stability in vitro , suggesting that hydrochloride salts of aromatic acids may exhibit similar resilience under acidic conditions.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
6-Amino-3-bromo-2-fluorobenzoic acid HCl 1637774-84-5 C₇H₆BrClFNO₂ 270.48 -COOH, -NH₂, -Br, -F Synthetic intermediate
6-Amino-3-bromo-2-fluorobenzoic acid 1036756-03-2 C₇H₅BrFNO₂ 234.02 -COOH, -NH₂, -Br, -F Precursor for HCl salt
6-Amino-3-bromo-2-fluorobenzonitrile 845866-92-4 C₇H₄N₂FBr 215.02 -CN, -NH₂, -Br, -F Intermediate
Berberine Hydrochloride 633-65-8 C₂₀H₁₈ClNO₄ 371.81 Isoquinoline alkaloid, -OCH₃, -Cl Antimicrobial agent

Research Findings and Implications

  • Synthetic Utility : The target compound’s carboxylic acid and halogen substituents make it a versatile intermediate for coupling reactions (e.g., amide bond formation) . Its benzonitrile analog may offer alternative pathways for functional group interconversion .
  • Solubility and Bioavailability : The hydrochloride salt form enhances water solubility compared to the free acid, a critical factor in drug formulation. This property is shared with other hydrochlorides like Nicardipine HCl .
  • Hazard Profile : The compound’s hazard warnings (e.g., H315, H319) align with trends observed in halogenated aromatic acids, which often require stringent safety protocols .

Biological Activity

6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride (CAS No. 1637774-84-5) is a compound of significant interest in chemical and biological research due to its unique structural features and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a bromo substituent, and a fluoro group attached to a benzoic acid framework. This specific arrangement allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino, bromo, and fluoro groups facilitates participation in various biochemical reactions that can influence enzyme activity, receptor binding, and cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis or signal transduction.
  • Receptor Interaction : It could bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
  • Antiparasitic Activity : Similar compounds have shown efficacy against parasites, indicating potential for further exploration in this area .

Case Studies

  • Antiparasitic Activity : A study focusing on related compounds demonstrated that halogenated benzoic acids could significantly inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. The introduction of fluorine at specific positions enhanced the activity by improving solubility and metabolic stability .
  • Enzyme Interaction Studies : Research has shown that derivatives of benzoic acids can act as inhibitors for various enzymes involved in metabolic pathways. For instance, compounds similar to 6-Amino-3-bromo-2-fluorobenzoic acid were tested for their inhibitory effects on ATPases, revealing promising results.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Amino-2-bromo-3-fluorobenzoic acidAmino group, bromo, fluoroModerate antimicrobial properties
5-Bromo-6-fluoroanthranilic acidBromo and fluoro substituentsPotential anti-inflammatory effects
6-Amino-3-bromo-2-methylbenzoic acidMethyl instead of fluoroCytotoxic effects in cancer cells

Applications in Research

The versatility of this compound makes it suitable for various applications:

  • Synthesis of Pharmaceuticals : It serves as an intermediate in the development of new therapeutic agents.
  • Biochemical Pathway Studies : The compound is utilized to investigate biochemical pathways and enzyme interactions due to its reactive functional groups.

Q & A

Basic: What are the standard synthetic routes for preparing 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride, and how do substituent positions influence reaction efficiency?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

  • Halogenation : Bromine and fluorine are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). The amino group (-NH₂) acts as a strong activating group, directing bromination/fluorination to meta or para positions. For example, bromine at position 3 and fluorine at position 2 can be achieved using directing groups like nitro or acetyl, followed by reduction .
  • Salt Formation : Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH.
    Key Consideration : Regioselectivity challenges arise due to competing directing effects of amino and carboxylate groups. Computational tools (e.g., DFT calculations) can predict substituent orientation, as demonstrated in reaction design frameworks like ICReDD’s quantum chemical path-searching methods .

Advanced: How can computational methods optimize reaction conditions for introducing multiple halogens on the aromatic ring with high regioselectivity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, ICReDD’s workflow combines computational prediction of substituent effects with experimental validation to minimize trial-and-error approaches .
  • Directing Group Strategy : Temporary protecting groups (e.g., acetyl for -NH₂) can modulate electronic effects. Boronic acid intermediates (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid) enable Suzuki couplings for further functionalization, as seen in analogous compounds .
    Data Contradiction Note : Conflicting regioselectivity outcomes may arise from solvent polarity or catalyst choice. Multi-variable experimental design (DoE) is recommended to resolve discrepancies.

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at position 2). ¹⁹F NMR quantifies fluorine environment purity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic patterns (Br/F signatures).
  • Elemental Analysis : Validates stoichiometry of C, H, N, and Cl in the hydrochloride salt.
    Critical Note : Commercial suppliers often omit analytical data for niche compounds, necessitating in-house validation .

Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) during characterization?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect side products (e.g., dehalogenated or over-halogenated derivatives). For example, lists multiple halogenated benzoic acids, suggesting possible synthetic byproducts .
  • Dynamic NMR : Resolve rotational isomers or proton exchange phenomena caused by steric hindrance from bulky substituents.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives.

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the hydrochloride salt, as recommended for analogous boronic acids and halogenated aromatics .
  • Light Sensitivity : Protect from UV exposure due to the fluorinated aromatic ring’s potential photodegradation.

Advanced: How does the hydrochloride salt form influence solubility and reactivity in downstream applications (e.g., peptide coupling)?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances water solubility via ionic interactions, critical for aqueous-phase reactions. Compare with free acid solubility in DMSO or DMF.
  • Reactivity : The protonated amino group may reduce nucleophilicity, requiring deprotection (e.g., TFA treatment) for amide bond formation. highlights boronic acid hydrochlorides used in peptide synthesis, suggesting analogous strategies .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact, as halogenated aromatics may release toxic fumes upon decomposition .
  • Waste Disposal : Neutralize hydrochloride waste with bicarbonate before disposal.

Advanced: How can researchers leverage this compound as a building block in medicinal chemistry (e.g., kinase inhibitors or PET tracers)?

Methodological Answer:

  • Functionalization : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki with boronic acids ). Fluorine enhances metabolic stability and bioavailability.
  • Radiolabeling : Replace bromine with ¹⁸F for positron emission tomography (PET) probes, utilizing nucleophilic aromatic substitution under anhydrous conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.